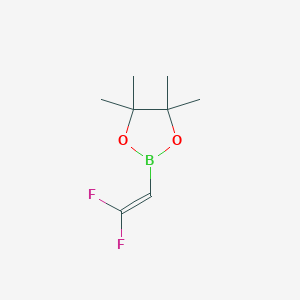

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a pinacol-protected boron center (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 2,2-difluoroethenyl group. The dioxaborolane ring stabilizes the boron atom, making the compound air- and moisture-stable, while the difluoroethenyl group introduces unique electronic and steric properties. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its ability to transfer the difluoroethenyl moiety to aromatic or heteroaromatic systems, enabling the synthesis of fluorinated organic molecules—a critical class of compounds in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFUXTLLCRCQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of difluoroethylene with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where difluoroethylene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like dioxane and water, with temperatures maintained around 100°C for optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The boron center can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like organolithium or organomagnesium compounds, electrophiles such as halogens or acids, and oxidizing or reducing agents like hydrogen peroxide or lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield difluoroalkyl derivatives, while addition reactions can produce complex boron-containing compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.

Medicine: Research into its potential as a drug candidate or as a precursor for drug synthesis is ongoing, with studies exploring its interactions with biological targets.

Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its ability to introduce fluorinated groups into the polymer backbone.

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The difluoroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. The boron center can also participate in coordination chemistry, forming complexes with transition metals or other Lewis acids, which can catalyze various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives arises from variations in their substituents. Below is a comparative analysis of the target compound with analogous boronate esters:

Substituent Electronic and Steric Effects

- Electronic Effects : The difluoroethenyl group in the target compound is strongly electron-withdrawing due to fluorine’s electronegativity, enhancing the electrophilicity of the boron center. This contrasts with AnthBpin, where the anthryl group is electron-rich, favoring charge-transfer applications .

- Steric Hindrance : The difluoroethenyl group imposes moderate steric hindrance, allowing broader applicability in cross-couplings compared to MesBpin, which is hindered by its bulky trimethylphenyl group .

Reactivity in Cross-Coupling Reactions

- Target Compound : The difluoroethenyl group participates efficiently in Suzuki-Miyaura couplings, enabling the synthesis of fluorinated biaryls. Fluorine’s inductive effect accelerates transmetallation steps .

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This aryl-substituted analogue () is used in medicinal chemistry for constructing indazole-based inhibitors. Its electron-withdrawing chloro and methoxy groups enhance oxidative addition rates in palladium-catalyzed reactions .

- Bis-dioxaborolanes (e.g., (Z)-2,2′-(oct-4-ene-4,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) : These bis-boronates are employed in polymer synthesis, offering dual reactivity for step-growth polymerizations .

Stability and Handling

- The target compound’s dioxaborolane ring confers hydrolytic stability, similar to other pinacol boronates. However, the difluoroethenyl group may render it slightly more susceptible to hydrolysis than aryl-substituted analogues like MesBpin .

- Pinacolborane (HBpin) : A simpler borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), HBpin is highly reactive but less stable, requiring careful handling. The target compound’s substituent stabilizes the boron center, enabling easier storage .

Biologische Aktivität

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its unique structural features and potential biological applications. This compound features a difluoroethenyl group attached to a dioxaborolane ring, which contributes to its distinct chemical reactivity and biological activity. Understanding its biological activity is critical for its application in medicinal chemistry and therapeutic development.

- IUPAC Name : 2-(2,2-difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₈H₁₃BF₂O₂

- Molecular Weight : 190.00 g/mol

- CAS Number : 2379768-79-1

The biological activity of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Nucleophilic Substitution : The difluoroethenyl group can engage in nucleophilic substitution reactions, allowing it to modify biomolecules.

- Coordination Chemistry : The boron center can form complexes with transition metals or Lewis acids, which can enhance catalytic activity in biochemical reactions.

- Inhibition of Glycolysis : Similar compounds have shown potential in inhibiting glycolytic pathways in cancer cells by modulating enzyme activities such as hexokinase .

Anticancer Potential

Research indicates that fluorinated derivatives of related compounds exhibit significant cytotoxic effects against aggressive cancer types like glioblastoma multiforme (GBM). These derivatives inhibit glycolysis by targeting hexokinase activity effectively. In vitro studies have demonstrated that modifications at the C-2 position enhance the stability and uptake of these compounds compared to standard glucose analogs .

Bioconjugation Techniques

The compound's unique reactivity makes it suitable for bioconjugation applications. It can be attached to biomolecules for imaging or therapeutic purposes. This property is particularly useful in developing targeted drug delivery systems where precision is crucial.

Case Studies

- Study on Glycolytic Inhibition :

-

Bioconjugation Application :

- Objective : Assess the use of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in attaching therapeutic agents to antibodies.

- Findings : Successful conjugation was achieved with minimal loss of antibody functionality. This allows for targeted delivery of cytotoxic agents directly to tumor cells.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.